molecular formula C13H19NO4 B1393605 3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid CAS No. 1283390-40-8

3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B1393605
CAS No.: 1283390-40-8
M. Wt: 253.29 g/mol
InChI Key: HXERXSNWWKOXBL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is registered under Chemical Abstracts Service number 1283390-40-8, which serves as its unique identifier in chemical databases and regulatory systems. The molecular formula C₁₃H₁₉NO₄ indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 253.29 grams per mole.

The structural framework consists of a central pyrrole ring bearing three methyl substituents at positions 1, 3, and 5, with an ethoxycarbonyl group attached at position 4. The propanoic acid chain extends from position 2 of the pyrrole ring, creating a bifunctional molecule that combines the aromatic characteristics of the pyrrole system with the reactivity of both ester and carboxylic acid functional groups. Alternative nomenclature includes 1H-pyrrole-2-propanoic acid, 4-(ethoxycarbonyl)-1,3,5-trimethyl-, which emphasizes the propanoic acid substitution pattern.

The compound exhibits a specific substitution pattern that distinguishes it from other pyrrole derivatives. The three methyl groups provide steric bulk and electronic effects that influence both the reactivity and physical properties of the molecule. The ethoxycarbonyl substituent at the 4-position introduces an electron-withdrawing group that affects the electron density distribution across the pyrrole ring system. This substitution pattern creates a molecule with distinct regions of varying electron density and steric accessibility, which directly impacts its chemical behavior and potential interactions with other molecules.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis provides crucial insights into the solid-state structure and molecular packing arrangements of crystalline compounds. While specific crystallographic data for this compound was not extensively detailed in the available literature, related pyrrole compounds demonstrate characteristic structural features that inform our understanding of this molecular system. The general methodology for X-ray diffraction studies of similar compounds involves careful crystal preparation and data collection using appropriate diffraction equipment.

Crystallographic studies of related pyrrole derivatives reveal important structural motifs that likely apply to this compound. The pyrrole ring system typically exhibits planar geometry with specific bond lengths and angles that reflect the aromatic character of the heterocycle. The presence of multiple substituents, particularly the bulky ethoxycarbonyl and trimethyl groups, influences the overall molecular conformation and crystal packing efficiency. The propanoic acid chain introduces flexibility that can adopt various conformations in the solid state, potentially leading to conformational polymorphism.

The crystalline structure of similar compounds demonstrates the importance of intermolecular hydrogen bonding in determining packing arrangements. The carboxylic acid functionality of the propanoic acid chain can participate in hydrogen bonding networks that stabilize specific crystal forms. These interactions, combined with van der Waals forces between the organic framework, determine the overall crystal structure and influence physical properties such as melting point, solubility, and stability. Understanding these crystallographic features is essential for predicting the behavior of the compound in various applications and processing conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis provides detailed information about the molecular structure and electronic environment of this compound. Nuclear magnetic resonance spectroscopy offers insights into the connectivity and electronic environment of individual atoms within the molecule. The complex substitution pattern of this compound generates a characteristic spectroscopic signature that reflects the unique chemical environment of each functional group. Proton nuclear magnetic resonance would be expected to show distinct signals for the methyl groups attached to the pyrrole ring, the ethyl ester portion, and the propanoic acid chain.

Infrared spectroscopy reveals the presence and characteristics of specific functional groups through their vibrational frequencies. The compound contains multiple carbonyl functionalities, including both the carboxylic acid and ester groups, which exhibit characteristic stretching frequencies in the infrared spectrum. The pyrrole nitrogen-hydrogen stretch, if present, would appear in a specific region of the spectrum, while the methyl and methylene groups contribute to the aliphatic carbon-hydrogen stretching region. The combination of these spectral features creates a unique fingerprint that enables identification and structural confirmation of the compound.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that reveal structural information about the compound. The molecular ion peak at mass-to-charge ratio 253 confirms the molecular weight, while characteristic fragmentation patterns help elucidate the structural connectivity. Common fragmentation pathways for this type of compound include loss of the ethyl ester group, cleavage of the propanoic acid chain, and fragmentation around the pyrrole ring system. These spectroscopic techniques collectively provide comprehensive structural characterization that supports chemical identification and purity assessment.

Computational Modeling of Electronic and Steric Properties

Computational chemistry methods provide valuable insights into the electronic structure and molecular properties of this compound that complement experimental characterization. Theoretical calculations can predict molecular geometry, electronic distribution, and various physicochemical properties that inform our understanding of the compound's behavior. Density functional theory calculations reveal the optimized molecular geometry and electronic properties such as highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which influence chemical reactivity and spectroscopic properties.

The computed molecular descriptors provide quantitative measures of molecular characteristics that correlate with physical and chemical properties. The topological polar surface area, calculated as 79.39 square angstroms, indicates the compound's potential for membrane permeability and solubility characteristics. The calculated logarithm of the partition coefficient value of 1.82544 suggests moderate lipophilicity, which influences distribution and bioavailability properties. These computational parameters help predict the compound's behavior in various chemical and biological systems.

Steric considerations play a crucial role in determining the compound's reactivity and molecular interactions. The three methyl substituents on the pyrrole ring create significant steric bulk that influences the accessibility of reaction sites and the compound's ability to participate in specific chemical transformations. Computational modeling reveals the three-dimensional arrangement of these bulky groups and their impact on molecular conformation and reactivity. The flexibility of the propanoic acid chain allows for multiple conformational states, which computational methods can systematically explore to identify preferred conformations and energy barriers between different arrangements.

Properties

IUPAC Name

3-(4-ethoxycarbonyl-1,3,5-trimethylpyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-18-13(17)12-8(2)10(6-7-11(15)16)14(4)9(12)3/h5-7H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXERXSNWWKOXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid (CAS Number: 1283390-40-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

The molecular formula of this compound is C13H19NO4C_{13}H_{19}NO_{4}, with a molecular weight of 253.29 g/mol. The compound exhibits several notable physical properties:

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 6
  • LogP (XLogP3-AA): 1.4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Below are key findings related to its biological effects:

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance:

  • Study Findings: A series of pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Anti-inflammatory Properties

Pyrrole-based compounds have also been linked to anti-inflammatory effects:

  • Case Study: A study reported that a related compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of pyrrole derivatives:

  • Research Findings: In models of neurodegeneration, compounds similar to this compound were shown to protect neuronal cells from oxidative stress and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectsReference
AntimicrobialPyrrole derivativesSignificant inhibition of bacterial growth
Anti-inflammatoryRelated pyrrole compoundsReduced levels of pro-inflammatory cytokines
NeuroprotectiveSimilar pyrrole derivativesProtection against oxidative stress

Scientific Research Applications

Medicinal Chemistry

3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid is being investigated for its potential therapeutic properties. The compound's structural features suggest it could exhibit various biological activities, including:

  • Antiviral : Potential effectiveness against viral infections.
  • Anticancer : Possible inhibition of cancer cell proliferation.
  • Anti-inflammatory : May reduce inflammation through modulation of immune responses.
  • Antimicrobial : Potential activity against bacterial and fungal pathogens.

These activities are attributed to the compound's ability to interact with biological targets due to its unique chemical structure.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its reactivity allows for the development of derivatives that can enhance biological properties or alter pharmacokinetics. The synthesis typically involves multi-step organic reactions that ensure high yields and purity of the target compound.

Structure-Activity Relationship Studies

The compound's distinct features facilitate structure-activity relationship (SAR) studies. Researchers can modify the ethoxycarbonyl or propanoic acid moieties to create analogs that may possess improved efficacy or reduced toxicity. Such modifications are crucial for developing new therapeutic agents.

Comparison with Similar Compounds

Key Properties :

  • CAS: Not explicitly provided in the evidence, but structurally similar analogs (e.g., ZX-AC013902) share CAS identifiers .
  • Purity : Commercial batches are typically 95% pure .
  • Storage : Recommended at +4°C to maintain stability .
  • Availability : Discontinued in some commercial catalogs (e.g., CymitQuimica), but analogs remain accessible .

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this compound is compared below with two analogs: (1) 3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid (ZX-AC013902) and (2) 3-(5-{[(2-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid (ZX-AC013903).

Structural and Functional Differences

Property Target Compound ZX-AC013902 ZX-AC013903
Core Heterocycle Pyrrole (1,3,5-trimethyl) Pyrrole (3,5-dimethyl) 1,3,4-Thiadiazol
Substituents Ethoxycarbonyl, propanoic acid Ethoxycarbonyl, propanoic acid 2-fluorophenyl carbamoyl, propanoic acid
Molecular Formula C₁₂H₁₇NO₄ C₁₂H₁₇NO₄ C₁₂H₁₀FN₃O₃S
Molecular Weight 239.271 g/mol 239.271 g/mol 295.29 g/mol
Key Functional Groups Carboxylic acid, methyl groups, ethoxycarbonyl Carboxylic acid, methyl groups, ethoxycarbonyl Carboxylic acid, thiadiazole, fluorophenyl carbamoyl

Analysis:

  • Steric and Electronic Effects : The 1,3,5-trimethyl substitution in the target compound introduces greater steric hindrance compared to ZX-AC013902 (3,5-dimethyl). This may reduce reactivity in nucleophilic substitution or cycloaddition reactions .
  • Bioactivity : The fluorophenyl carbamoyl group in ZX-AC013903 suggests enhanced bioavailability or target specificity in drug design compared to the ethoxycarbonyl group in pyrrole derivatives .

Physicochemical and Commercial Comparison

Parameter Target Compound ZX-AC013902 ZX-AC013903
Purity 95% 95% 95%
Storage +4°C +4°C Not explicitly stated
Commercial Status Discontinued (CymitQuimica) Typically stocked Typically stocked

Key Observations:

  • Stability : Both pyrrole derivatives require refrigeration (+4°C), likely due to sensitivity of the carboxylic acid group to hydrolysis or thermal degradation .

Research Implications

While direct studies on the target compound are scarce, inferences from analogs suggest:

  • Drug Design : The pyrrole scaffold is a common motif in kinase inhibitors and anti-inflammatory agents. The trimethyl substitution could modulate lipophilicity and metabolic stability .
  • Materials Science : Ethoxycarbonyl groups may enable coordination with metal ions, useful in catalysis or sensor development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid, and how can purity be optimized during synthesis?

  • Methodology :

  • Multi-step synthesis : Start with pyrrole core functionalization via Friedel-Crafts alkylation or Vilsmeier-Haack formylation to introduce substituents. Ethoxycarbonyl groups can be added via esterification under acidic catalysis (e.g., H₂SO₄) .
  • Purity control : Use reversed-phase HPLC with a C18 column (e.g., 0.1% TFA in acetonitrile/water gradient) to monitor intermediates. Impurities like unreacted starting materials or positional isomers (common in pyrrole derivatives) should be quantified against pharmacopeial standards (e.g., EP impurities in , Table MM0002.xx) .
    • Safety : Follow protocols for handling corrosive catalysts and volatile solvents (e.g., wear nitrile gloves, work in fume hoods) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with computed spectra (e.g., using PubChem data for related pyrrole-propanoic acid derivatives) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., expected [M+H]⁺ for C₁₄H₂₁NO₅: calc. 284.15) .
  • X-ray crystallography : If crystalline, resolve the 3D structure to confirm substituent positions (analogous to methods in for boronic ester derivatives) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Hazards : Potential skin/eye irritation and respiratory sensitization due to reactive pyrrole and carboxylic acid groups .
  • Mitigation :

  • Use PPE (lab coat, goggles, nitrile gloves) and engineering controls (fume hoods) .
  • Store in airtight containers away from oxidizers; neutralize spills with inert adsorbents (e.g., silica gel) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., conflicting receptor binding affinities)?

  • Experimental design :

  • Assay standardization : Validate receptor binding assays (e.g., H1/5-HT2A modulation, as in ) using positive controls (e.g., ketanserin for 5-HT2A) .
  • Batch variability : Quantify enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out stereochemical inconsistencies .
    • Data reconciliation : Cross-reference with structural analogs (e.g., 3-phenylpropanoyl-diazepane derivatives in ) to identify substituent-dependent activity trends .

Q. What strategies are effective in identifying and quantifying degradation products or process-related impurities?

  • Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze via LC-MS/MS.

  • Acidic hydrolysis : Monitor cleavage of the ethoxycarbonyl group (expected degradation product: 3-[1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid) .
    • Pharmacopeial guidelines : Follow EP impurity profiling protocols (e.g., relative retention times and UV spectra matching, as in ) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to H1/5-HT2A receptors (template: PDB 6A93 for 5-HT2A) .
  • MD simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories (AMBER force field) to prioritize analogs for synthesis .

Q. What advanced techniques are recommended for studying its pharmacokinetic properties (e.g., metabolic stability)?

  • In vitro assays :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via UPLC-QTOF .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • In silico ADMET : Predict logP, BBB permeability, and CYP liabilities with SwissADME or ADMETlab .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid

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